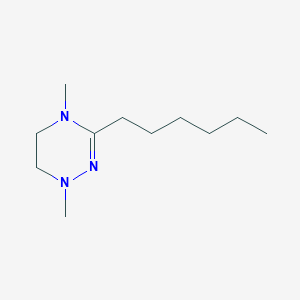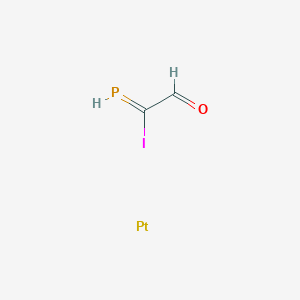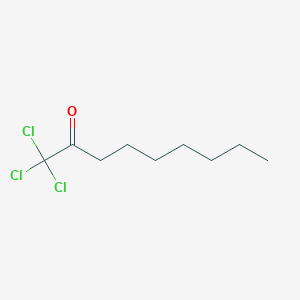![molecular formula C11H14ClN3O B14521765 1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-3-ol CAS No. 62499-19-8](/img/structure/B14521765.png)
1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-3-ol typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-chloroaniline to form the diazonium salt. This is achieved by treating 4-chloroaniline with sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with piperidin-3-ol under basic conditions to form the target compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reaction to meet commercial demands.
Chemical Reactions Analysis
1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the cleavage of the diazenyl group.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-3-ol can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, piperine has antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with anticancer and anti-inflammatory effects.
The uniqueness of this compound lies in its specific diazenyl and chlorophenyl substituents, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives.
Properties
CAS No. |
62499-19-8 |
|---|---|
Molecular Formula |
C11H14ClN3O |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)diazenyl]piperidin-3-ol |
InChI |
InChI=1S/C11H14ClN3O/c12-9-3-5-10(6-4-9)13-14-15-7-1-2-11(16)8-15/h3-6,11,16H,1-2,7-8H2 |
InChI Key |
BSBPMSBSSHAVMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)N=NC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Dimethoxyphosphoryl)carbonyl]phenyl acetate](/img/structure/B14521683.png)
silane](/img/structure/B14521692.png)

![N~1~,N~1~-Dimethyl-N~4~-[2-(4-methylanilino)ethyl]benzene-1,4-diamine](/img/structure/B14521700.png)

![4-[2-Oxo-2-(2-phenoxyphenyl)ethyl]benzene-1-carboximidamide](/img/structure/B14521710.png)
![Naphtho[1,2-b]thiophene, 5-bromo-3-methyl-](/img/structure/B14521719.png)






